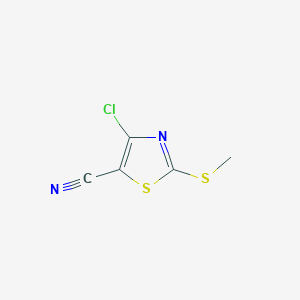

4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile

Descripción general

Descripción

4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family, which is known for its diverse biological activities.

Mecanismo De Acción

Target of Action

The primary targets of 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile are currently unknown. This compound is structurally similar to other thiazole derivatives, which have been found to interact with various biological targets . .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . The exact interaction between this compound and its targets would depend on the specific target and the biochemical context.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the diversity of thiazole derivatives and their targets, this compound could potentially affect a wide range of biochemical pathways .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile in lab experiments is its diverse biological activity. This compound has been shown to have antibacterial, antifungal, and anticancer properties, making it a useful tool for studying various biological processes. Additionally, the synthesis method for this compound is relatively simple and yields high purity products.

One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling and using this compound.

Direcciones Futuras

There are several future directions for research on 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile. One potential direction is to further investigate the compound's potential as a fluorescent probe in bioimaging studies. Additionally, more research could be done to elucidate the compound's mechanism of action and its interactions with biological targets. Finally, research could be done to optimize the synthesis method for this compound and to develop more efficient and sustainable methods for its production.

Aplicaciones Científicas De Investigación

4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been evaluated for its antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe in bioimaging studies. Additionally, this compound has been studied for its ability to inhibit certain enzymes and its potential as a catalyst in organic reactions.

Propiedades

IUPAC Name |

4-chloro-2-methylsulfanyl-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2S2/c1-9-5-8-4(6)3(2-7)10-5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVZRZHCGGGPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(S1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-hydrazono-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-1-carboxylate](/img/structure/B515005.png)

![N-[[[(Z)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B515006.png)

![1-[bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea](/img/structure/B515009.png)

![2,3,4,5-Tetrakis[(2,2-dimethylpropanoyl)oxy]-6-hydroxycyclohexyl pivalate](/img/structure/B515013.png)

![(5,5,9,11,11-pentamethyl-3-oxo-1-tricyclo[7.3.1.02,7]tridec-2(7)-enyl) N,N'-diphenylcarbamimidate](/img/structure/B515014.png)

![2-Hydroxy-3,4,5,6-tetrakis[(3-methylbutanoyl)oxy]cyclohexyl 3-methylbutanoate](/img/structure/B515019.png)

![2-(Acetyloxy)-3,4,5,6-tetrakis[(3-methylbutanoyl)oxy]cyclohexyl 3-methylbutanoate](/img/structure/B515021.png)

![2,3,4,5,6-Pentakis[(2,2-dimethylpropanoyl)oxy]cyclohexyl pivalate](/img/structure/B515022.png)

![3-[Tert-butyl(dimethyl)silyl]-2-benzothiophene-1-carbaldehyde](/img/structure/B515024.png)